(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

Enzymatic Inhibition Drug Discovery Anticancer Research

Sourcing regioisomerically pure enaminone building blocks for heterocyclic synthesis? (E)-3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (CAS 123367-25-9) delivers exact 2-pyridinyl regioisomer. • Unique (E)-configuration ensures correct product in 5-(2-pyridyl)isoxazole & triazolopyrimidine synthesis. • Hemilabile ligand for Rh/Ir complexation. • IC50 1.00E+6 nM vs. dihydroorotase for benchmark selectivity. In-stock global shipping.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 123367-25-9
Cat. No. B186738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
CAS123367-25-9
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCN(C)C=CC(=O)C1=CC=CC=N1
InChIInChI=1S/C10H12N2O/c1-12(2)8-6-10(13)9-5-3-4-7-11-9/h3-8H,1-2H3/b8-6+
InChIKeyBWERGHWJEBQNQV-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Building Block: (E)-3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one


(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (CAS 123367-25-9), an enaminone, is an organic compound with a conjugated system comprising a pyridine ring and a ketone linked by a propenone bridge to a dimethylamino group . This structure endows it with properties of both ketones and alkenes, making it a versatile intermediate in organic synthesis, particularly for the construction of heterocyclic compounds [1].

Non-Interchangeability with Analogs


While a class of enaminones share a common core, direct substitution of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one with positional isomers (e.g., 3-pyridinyl or 4-pyridinyl analogs) or derivatives with altered amine groups is not scientifically valid. The specific 2-pyridinyl regioisomer and the (E)-configuration confer a unique electronic and steric environment that dictates its reactivity as a hemilabile hybrid ligand and its performance as a building block in heterocyclic synthesis, particularly for 5-(2-pyridyl)isoxazole and triazolopyrimidine derivatives [1]. The following evidence demonstrates quantifiable differences in performance and application that preclude simple generic substitution.

Quantitative Differentiation from Analogs


Dihydroorotase Inhibition Benchmark

In a direct head-to-head comparison of enzyme inhibition, (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one demonstrated an IC50 of 1.00E+6 nM (1 mM) against dihydroorotase from mouse Ehrlich ascites [1]. This value, while indicating low potency, serves as a crucial benchmark for selectivity and off-target profiling when compared to more potent analogs like the 3-pyridinyl isomer, which is often used as an intermediate in kinase inhibitors. The quantitative difference in IC50 provides a direct measure of differential target engagement.

Enzymatic Inhibition Drug Discovery Anticancer Research

Hemilabile Hybrid Ligand Behavior

(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is characterized as a hemilabile hybrid ligand . This property, which is not universally shared by all enaminones, particularly its 3-pyridinyl analogs, enables the formation of stable yet reactive coordination complexes. The ligand has been successfully used to prepare cationic mononuclear rhodium(I) and iridium(I) complexes , demonstrating its specific utility in organometallic synthesis.

Organometallic Chemistry Coordination Chemistry Catalysis

Molecular Planarity & Crystal Structure

The crystal structure of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one has been determined, revealing a nearly planar molecule with an r.m.s. deviation of 0.072 Å from the mean plane for non-hydrogen atoms [1]. This high degree of planarity is a direct result of the extended conjugation between the pyridine ring and the enaminone system. Such structural rigidity is a key differentiator from more flexible analogs, which may adopt different conformations and exhibit altered reactivity and binding properties.

Crystallography Structural Biology Materials Science

Key Research & Industrial Applications


5-(2-Pyridyl)isoxazole & Triazolopyrimidine Synthesis

Due to its specific reactivity as an enaminone building block, (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is directly employed in the preparation of 5-(heteroaryl)isoxazole derivatives, including 5-(2-pyridyl)isoxazole and 3-methyl-5-(2-pyridyl)isoxazole, as well as 7-(2-pyridyl)-1,2,4-triazolo[1,5-a]pyrimidine . These heterocyclic scaffolds are of significant interest in medicinal chemistry and agrochemical research. The use of this specific enaminone ensures the correct regioisomeric outcome for these valuable building blocks.

Rh(I) & Ir(I) Organometallic Complex Preparation

In organometallic chemistry, this compound serves as a hemilabile hybrid ligand for the synthesis of cationic mononuclear rhodium(I) or iridium(I) complexes . The ligand's ability to switch between different coordination modes is key to its utility. This application is specifically documented for this compound, and substituting it with an alternative enaminone may lead to different coordination behavior or complex stability.

Enzyme Inhibition & Off-Target Profiling Benchmark

The compound's quantified IC50 value of 1.00E+6 nM against dihydroorotase makes it a useful benchmark in drug discovery. Researchers developing novel enaminone-based therapeutics can use this data point to assess the selectivity of their lead compounds. A compound with a significantly lower IC50 against the same enzyme would raise concerns about off-target effects, while a higher value indicates better selectivity against this particular target.

Solid-State Studies & Crystal Engineering

Given its well-defined, nearly planar crystal structure with a low r.m.s. deviation of 0.072 Å , this compound is an ideal candidate for studies in crystal engineering and supramolecular chemistry. Researchers investigating the relationship between molecular structure and packing motifs can leverage the precise crystallographic data available for this compound to design new materials with tailored properties.

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